N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide
説明
N-[2-Methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with methyl groups at positions 2 (quinazolinone ring) and 2 (phenyl ring), linked via an acetamide moiety. Quinazolinones are heterocyclic compounds with broad pharmacological applications, including antimicrobial, anticancer, and receptor modulation activities . This compound’s structural complexity, with dual methyl substituents and a phenyl-acetamide linkage, distinguishes it from simpler quinazolinone derivatives and may confer unique physicochemical or biological properties.
特性
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-10-14(8-9-16(11)20-13(3)22)21-12(2)19-17-7-5-4-6-15(17)18(21)23/h4-10H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHSXRBSTSOLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves the condensation of 2-methyl-4-oxoquinazoline with a suitable acylating agent. One common method involves the reaction of 2-methyl-4-oxoquinazoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
化学反応の分析
Types of Reactions
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors and modulate cellular signaling pathways, resulting in therapeutic effects .
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related quinazolinone-acetamide derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural Analogues and Substituent Variations
2.1.1. Core Modifications
- Target Compound: Features a 3,4-dihydroquinazolin-4-one core with methyl groups at both the quinazolinone (C2) and phenyl (C2) positions.
- Compound 1 (): N-(4-(5-(3-(Furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyloxy)phenyl)acetamide. Key Differences: Incorporates a furan-methyl group and methoxybenzyloxy-phenyl substituent.
- Compound 13a (): 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide. Key Differences: Replaces the quinazolinone core with a cyano-hydrazinylidene system and introduces a sulfamoylphenyl group. This increases polarity and hydrogen-bonding capacity .
2.1.2. Acetamide-Linked Derivatives
- Compound 5 () : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide.
- Compound 8 () : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide.
Physicochemical Properties
*Calculated based on structural data.
- Melting Points : Sulfamoyl and tolyl substituents (e.g., Compounds 5, 8) increase melting points due to enhanced intermolecular interactions. The target compound’s methyl groups may reduce crystallinity compared to these derivatives.
- Solubility : Polar groups (e.g., sulfamoyl in Compound 13a) improve aqueous solubility, whereas hydrophobic substituents (e.g., methyl in the target compound) may favor lipid membrane permeability .
Key Findings and Implications
- Substituent Effects : Methyl groups in the target compound likely reduce polarity compared to sulfamoyl or thioether derivatives, impacting bioavailability and target selectivity.
- Synthetic Flexibility: Diverse routes (e.g., diazonium coupling, thiol cyclization) enable modular modification of quinazolinone-acetamide scaffolds for tailored applications.
- Biological Potential: Structural similarities to TSH agonists and anticonvulsants suggest underexplored therapeutic avenues for the target compound.
生物活性
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a quinazolinone moiety, which is known for its diverse biological properties. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The quinazolinone structure is recognized for its antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth by targeting enzymes involved in folate synthesis, such as dihydropteroate synthase, which is crucial for bacterial survival.
- Anticancer Potential : Research indicates that quinazolinone derivatives can induce apoptosis in cancer cells. The compound may act by disrupting cell proliferation pathways and promoting apoptotic signaling. Studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .
- Antiviral Activity : There is emerging evidence suggesting that quinazolinone derivatives may possess antiviral properties. Certain compounds within this class have shown efficacy against viruses such as hepatitis C and influenza by inhibiting viral replication mechanisms .
Antibacterial Activity
A study on similar quinazolinone derivatives reported that compounds with structural similarities to this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was primarily through the inhibition of folate synthesis pathways.
Anticancer Activity
In a recent investigation, a series of quinazolinone derivatives were synthesized and evaluated for their anticancer properties. The study employed MTT assays to assess cell viability and found that certain derivatives significantly reduced the viability of cancer cells compared to control groups . Notably, compounds that induced higher levels of caspase activation were correlated with enhanced anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis induction |
| Compound B | C6 | 20 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide?
- Methodology : The synthesis typically involves multi-step protocols. First, the quinazolinone core is prepared via cyclization of anthranilic acid derivatives or substituted benzamides. Subsequent functionalization introduces the 2-methylphenylacetamide group. Key steps include:
- Core formation : Use of acetic anhydride or phosphoryl chloride for cyclization under reflux (120–140°C) .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinazolinone intermediate and 2-methyl-4-aminophenylacetic acid. Solvents like DMF or dichloromethane are preferred .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield (>70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical workflow :
- NMR : H and C NMR confirm regiochemistry of substituents (e.g., δ 2.1 ppm for methyl groups, δ 8.3 ppm for quinazolinone protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 336.35) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
Q. How can preliminary biological activity screening be designed for this compound?
- Assay design :
- Anticancer screening : MTT assays against human cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations, with cisplatin as a positive control .
- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus and E. coli .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s structural configuration?
- Crystallography workflow :
- Crystal growth : Slow evaporation of saturated DMSO/water solutions yields diffraction-quality crystals .
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL-2018 refines structures with R1 < 0.05. Hydrogen bonding (e.g., N–H···O=C interactions) and π-stacking distances (3.4–3.6 Å) confirm stability .
Q. What strategies address contradictions in biological activity data across assays?
- Case example : Discrepancies in IC values for EGFR inhibition (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions.
- Validation steps :
- Replicate assays with standardized ATP concentrations (1 mM) and pH 7.4 buffers .
- Compare orthogonal methods (e.g., Western blotting for phospho-EGFR levels) .
- Use isothermal titration calorimetry (ITC) to measure binding affinity (ΔG, K) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- SAR design :
- Systematic substitution : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the phenyl ring to enhance EGFR binding (ΔΔG = -2.1 kcal/mol) .
- Heterocycle variation : Replace the quinazolinone core with pyridopyrimidinone to assess solubility changes (logP reduction from 3.2 to 2.5) .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with Thr790/Met793 residues) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Preclinical models :
- Pharmacokinetics : Administer 10 mg/kg orally to Sprague-Dawley rats; measure plasma concentrations via LC-MS/MS (t = 4.2 hrs, C = 1.8 µg/mL) .
- Toxicity : 28-day repeat-dose study in mice (50–200 mg/kg) with histopathology and serum ALT/AST analysis .
- Efficacy : Xenograft models (e.g., HCT-116 tumors) assess tumor volume reduction (%TGI > 60%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
